2-(1-Aminopiperidin-4-yl)acetonitrile
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Overview
Description
2-(1-Aminopiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with nitriles. One common method includes the reaction of 4-aminopiperidine with acetonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Primary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(1-Aminopiperidin-4-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Aminopiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)acetonitrile: A closely related compound with similar chemical properties.
Piperidine derivatives: Other piperidine-based compounds with varying substituents and biological activities.
Uniqueness
2-(1-Aminopiperidin-4-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-aminopiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-3,5-6,9H2 |
InChI Key |
MLQYUMJAUPJQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)N |
Origin of Product |
United States |
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